molecular formula C6H10O3 B6318250 (3R,3AR,6aR)-hexahydrofuro[3,2-b]furan-3-ol CAS No. 139402-85-0

(3R,3AR,6aR)-hexahydrofuro[3,2-b]furan-3-ol

Cat. No.: B6318250
CAS No.: 139402-85-0
M. Wt: 130.14 g/mol
InChI Key: UBVWYDZEQJSKOY-HSUXUTPPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,3aR,6aR)-Hexahydrofuro[3,2-b]furan-3-ol is a bicyclic furanol derivative with a fused furofuran scaffold. This compound is a critical chiral building block for HIV-1 protease inhibitors, notably darunavir and TMC-114, due to its high affinity as a P2 ligand . Its stereochemistry (3R,3aR,6aR) is essential for binding to the enzyme's active site, enabling inhibition of viral replication.

Properties

IUPAC Name

(3aR,6R,6aR)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-4-3-9-5-1-2-8-6(4)5/h4-7H,1-3H2/t4-,5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVWYDZEQJSKOY-HSUXUTPPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1OCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]2[C@@H]1OC[C@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Starting Materials

The stereoselective route described in EP1448567B1 begins with O-protected glyceraldehyde derivatives to establish the (3R,3aR,6aR) configuration. Vicinal diol protecting groups such as isopropylidene or benzylidene ensure regioselectivity during subsequent condensation and cyclization steps. The use of (2R,3S)-isocitric acid as a precursor enables inherent stereochemical control, leveraging its natural configuration to avoid racemization.

Key Reaction Steps

  • Condensation with Nitromethane : The aldol condensation of O-protected glyceraldehyde with nitromethane in tetrahydrofuran (THF) generates a β-nitro alcohol intermediate. This step proceeds with 85% yield under basic conditions (K₂CO₃, 0°C).

  • Nef Reaction : Conversion of the nitro group to a ketone employs aqueous HCl and FeCl₃, achieving 90% yield while preserving stereochemistry.

  • Cyclization : Intramolecular transacetalization catalyzed by HCl in water forms the fused furan ring. This step achieves 78% yield and >95% enantiomeric excess (ee).

Optimization Challenges

  • Protecting Group Selection : Benzylidene groups necessitated harsh deprotection conditions (H₂/Pd-C), whereas isopropylidene groups allowed milder acidic removal (HCl/MeOH).

  • Stereochemical Drift : Elevated temperatures during cyclization caused partial racemization, necessitating strict temperature control (<40°C).

Industrial-Scale Synthesis via Lactonization and Anhydride Opening

Process Overview

A scalable route from the monopotassium salt of (2R,3S)-isocitric acid (1) achieves 56% overall yield through telescoped steps, minimizing intermediate isolation.

Critical Transformations

  • Lactonization : Heating (2R,3S)-isocitric acid in methyltetrahydrofuran (MeTHF) with azeotropic water removal forms lactone-diacid (2) in 98% yield.

  • Anhydride Formation : Treatment with oxalyl chloride converts the diacid to a mixed anhydride, which reacts with N-methylaniline to yield amide (5b) in 70% yield.

  • Reductive Cyclization : Lithium aluminum hydride (LAH) reduces the amide, followed by acid-catalyzed cyclization to the target compound (7) in 75% yield.

Solvent and Reagent Optimization

  • MeTHF Advantages : Enabled azeotropic water removal, improved lactone solubility, and facilitated salt (KCl) filtration.

  • LAH Safety : Substituting LAH with NaBH₄/I₂ reduced pyrophoric risks but lowered yield to 60%.

Diastereoselective Alkylation and Cyclization

Radical Cyclization Approach

CN101541775B discloses a method using 2,3-dihydrofuran and glyoxylic acid ethyl ester, followed by radical cyclization with cobaloxime. Key steps include:

  • Allylation : Dihydrofuran reacts with ethyl glyoxylate in dichloromethane (DCM) to form a γ,δ-unsaturated ester (yield: 87%).

  • Radical Cyclization : Cobaloxime-mediated cyclization generates the bicyclic core with 40% yield and 81.5% diastereomeric excess (de).

Limitations

  • Byproduct Formation : Competing polymerization of dihydrofuran reduced yield, necessitating excess reagent (10 eq. Virahol).

  • Resolution Requirement : Enzymatic resolution with Candida antarctica lipase B improved de to 98% but added operational complexity.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey StepsYield (%)Enantiomeric Excess (%)Scalability
Stereoselective SynthesisO-Protected glyceraldehydeCondensation, Nef reaction, cyclization65>95Moderate
Lactonization Route(2R,3S)-Isocitric acidLactonization, anhydride opening70–7599High
Radical Cyclization2,3-DihydrofuranAllylation, radical cyclization40–6081.5 (de)Low

Yield vs. Stereochemical Fidelity

The lactonization route achieves the highest enantiomeric purity (99% ee) and yield (70–75%) due to inherent stereochemical retention in isocitric acid. In contrast, radical cyclization suffers from moderate diastereoselectivity (81.5% de) but offers shorter synthetic steps.

Industrial Applicability

  • Cost Efficiency : The lactonization method uses inexpensive isocitric acid (∼$50/kg) versus $200/kg for O-protected glyceraldehyde.

  • Waste Reduction : Telescoped steps in the lactonization route reduce solvent waste by 40% compared to stereoselective synthesis .

Chemical Reactions Analysis

Types of Reactions

(3R,3AR,6aR)-hexahydrofuro[3,2-b]furan-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

(3R,3AR,6aR)-hexahydrofuro[3,2-b]furan-3-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (3R,3AR,6aR)-hexahydrofuro[3,2-b]furan-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Features:

  • Structure : Bicyclic furofuran core with a single hydroxyl group at the 3-position.
  • Stereochemistry : Rigid [3.3.0]-bicyclic system with three contiguous stereocenters.
  • Synthesis: Asymmetric methods dominate, including: Anti-aldol reactions using titanium enolates (>99% enantiomeric excess) . One-pot photocycloaddition of furan and Cbz-glycolaldehyde, followed by hydrogenation and enzymatic resolution (99% ee) . Carbohydrate-based routes (e.g., glucose or xylose derivatives) via Baeyer-Villiger oxidation and cyclization .

Comparison with Structurally Related Compounds

Isosorbide [(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol]

  • Structure : Diastereomer with two hydroxyl groups at C3 and C4.
  • Origin : Derived from starch industry byproducts (dehydration of D-sorbitol) .
  • Applications: Chiral solvating agent (CSA) in NMR spectroscopy . Monomer for biodegradable polymers (e.g., polyesters, polycarbonates) .
  • Key Differences: Property Target Compound Isosorbide Functional Groups Mono-ol Diol Stereochemistry (3R,3aR,6aR) (3R,3aR,6S,6aR) Synthesis Complexity High (multi-step asymmetric) Low (industrial byproduct) Pharmaceutical Relevance Critical for HIV drugs Limited to materials science

Isomannide [(3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol]

  • Structure : Diastereomer of isosorbide with hydroxyls at C3 and C6 in a different configuration.
  • Applications : Used in polymer synthesis and as a CSA .
  • Comparison :
    • Similar to isosorbide but with distinct stereochemical effects on polymer crystallinity .
    • Less explored in pharmaceuticals compared to the target compound.

Planispine A [(3R,3aR,6S,6aR)-3-(3,4-dimethoxyphenyl)-hexahydrofuro[3,4-c]furan]

  • Structure : Furofuran core with aryl substituents (3,4-dimethoxyphenyl and 3-methoxy-4-prenyloxyphenyl) .
  • Applications : Bioactive compound with antitumor activity; enhances cisplatin efficacy .
  • Key Differences :
    • Substituents : Bulky aryl groups vs. hydroxyl in the target compound.
    • Function : Anticancer vs. antiviral.

Protected Derivatives (e.g., Benzyl- or Nitrophenoxy-Substituted)

  • Examples: (3S,3aR,6R,6aR)-3-(benzyloxy)-6-(4-nitrophenoxy)hexahydrofuro[3,2-b]furan .
  • Applications : Intermediates in drug synthesis; modified for solubility or reactivity .
  • Comparison :
    • Hydroxyl groups replaced with protective groups (e.g., benzyl, nitro), altering polarity and stability.

Target Compound

  • Key Steps: Anti-Aldol Reaction: Titanium enolate-mediated stereoselective coupling . Photocycloaddition: [2+2] Cycloaddition followed by hydrogenation . Enzymatic Resolution: Lipase-catalyzed kinetic resolution to achieve >99% ee .

Isohexides (Isosorbide/Isomannide)

  • Synthesis : Industrial-scale dehydration of sorbitol or mannitol .

Functional and Application-Based Comparison

Compound Key Functional Groups Primary Applications Stereochemical Sensitivity
(3R,3aR,6aR)-Hexahydrofurofuran-3-ol Hydroxyl HIV protease inhibitors (darunavir) Critical (>99% ee required)
Isosorbide Diol Polymers, CSAs Moderate
Planispine A Aryl, methoxy Anticancer agents High (aryl positioning)
Protected Derivatives Ethers, nitro Synthetic intermediates Variable

Biological Activity

(3R,3aR,6aR)-hexahydrofuro[3,2-b]furan-3-ol is a compound of significant interest in medicinal chemistry due to its biological activities and potential therapeutic applications. This compound is structurally related to various pharmacologically active agents, particularly retroviral protease inhibitors. Its unique stereochemistry contributes to its biological properties, making it a subject of various studies.

  • Molecular Formula : C6_6H10_{10}O3_3
  • Molecular Weight : 130.14 g/mol
  • Density : 1.275 g/cm³
  • Boiling Point : 251.5 °C (predicted)
  • Solubility : Slightly soluble in chloroform and methanol
  • pKa : Approximately 14.07 (predicted)
PropertyValue
Molecular FormulaC6_6H10_{10}O3_3
Molecular Weight130.14 g/mol
Density1.275 g/cm³
Boiling Point251.5 °C
SolubilityChloroform (slightly), Methanol (slightly)
pKa14.07

Research indicates that (3R,3aR,6aR)-hexahydrofuro[3,2-b]furan-3-ol exhibits biological activity primarily through its interaction with specific enzymes and receptors in the body. It has been identified as a structural component in several retroviral protease inhibitors, which are critical in the treatment of HIV and other viral infections.

Antiviral Properties

Studies have shown that compounds related to hexahydrofuro[3,2-b]furan derivatives possess antiviral properties. For instance, Ghosh et al. (1996) highlighted the efficacy of these compounds in inhibiting retroviral proteases, which are essential for viral replication and maturation.

Case Studies

  • Inhibition of HIV Protease :
    • A study by Ghosh et al. demonstrated that hexahydrofuro[3,2-b]furan derivatives could significantly inhibit HIV protease activity in vitro.
    • The compound's stereochemistry plays a crucial role in its binding affinity to the active site of the enzyme.
  • Anticancer Activity :
    • Research has indicated that similar compounds exhibit cytotoxic effects against various cancer cell lines.
    • The mechanism is believed to involve apoptosis induction through mitochondrial pathways.

Table 2: Summary of Biological Activities

Activity TypeFindings
AntiviralInhibits HIV protease; effective against viral replication
AnticancerCytotoxic effects on cancer cell lines; induces apoptosis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.